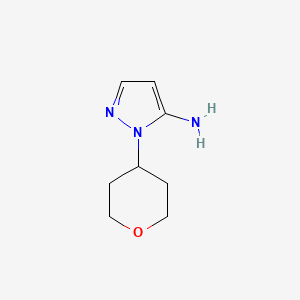

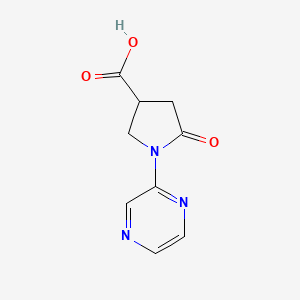

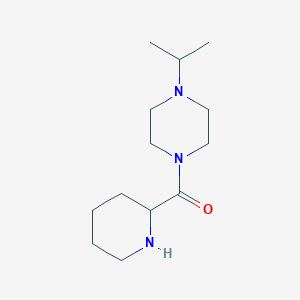

![molecular formula C12H10N4 B1386457 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine CAS No. 1082192-60-6](/img/structure/B1386457.png)

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine

Overview

Description

“2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” is a chemical compound with the CAS Number: 1082192-60-6 . It has a molecular weight of 210.24 . The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of compounds similar to “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” has been reported in the literature . For instance, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor 1-receptor (IGF-1R) involved installing amine-containing side chains at the 4-position of the pyridone ring, which significantly improved the enzyme potency .Molecular Structure Analysis

The molecular structure of “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” and similar compounds have been studied . For example, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of IGF-1R involved installing amine-containing side chains at the 4-position of the pyridone ring .Physical And Chemical Properties Analysis

“2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” is a solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine, organized into distinct sections for clarity:

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. It has shown effectiveness against various pathogens, suggesting its use in developing new antimicrobial drugs .

Anti-Hypertensive Drugs

Derivatives of this compound have been used in the synthesis of anti-hypertensive drugs such as candesartan and telmisartan, indicating its significance in cardiovascular therapeutics .

Anthelmintic Applications

The compound has also been utilized in creating anthelmintics like albendazole and mebendazole, which are used to treat parasitic worm infestations .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation , which can lead to antitumor activity.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it is likely that this compound could affect multiple pathways.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Some imidazole derivatives have been found to show considerable cytotoxicity , suggesting that this compound could potentially have similar effects.

Action Environment

It is known that the presence or absence of certain substances can influence the synthesis of imidazole derivatives . For instance, in the presence of N,N-dimethylformamide/sulfur, a certain imidazole derivative was obtained, while in the absence of sulfur, a different compound was obtained .

Safety and Hazards

Future Directions

The future directions for “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . For instance, the discovery of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) as a potent PqsR antagonist suggests potential applications in the treatment of diseases involving PqsR .

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-8-5-6-14-11(7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMVVCLDIDIEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

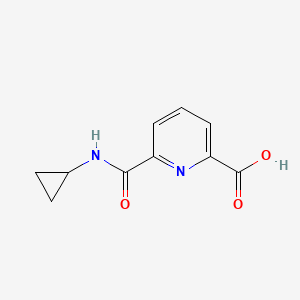

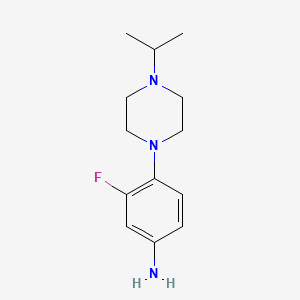

![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)

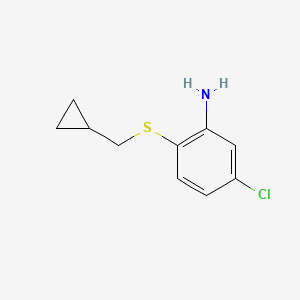

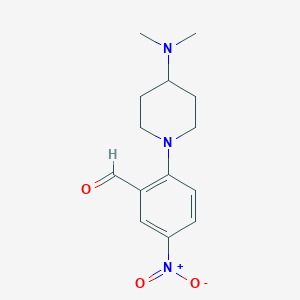

![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)

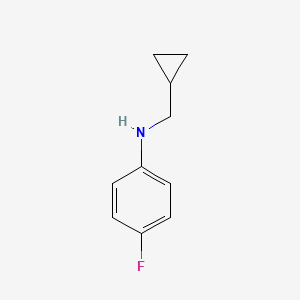

![Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine](/img/structure/B1386386.png)